REACTION_CXSMILES
|
C[CH2:2][O:3][CH2:4][CH2:5]O.[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:14]([O:19][CH2:20][CH2:21][OH:22])(=[O:18])[C:15]([CH3:17])=[CH2:16].CC(N=NC(C#N)(C)C)(C#N)C>>[C:7]([O:12][CH2:13][CH2:5][CH:4]1[O:3][CH2:2]1)(=[O:11])[C:8]([CH3:10])=[CH2:9].[C:14]([O:19][CH3:20])(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:14]([O:19][CH2:20][CH2:21][OH:22])(=[O:18])[C:15]([CH3:17])=[CH2:16]
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
CCOCCO
|
Name
|
3,4-epoxybutyl methacrylate⟦,9⟧
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was gently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
During this treatment, nitrogen was continuously blown into the reaction system for more than about four hours
|
Type
|
CUSTOM
|
Details
|
Consequently obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |